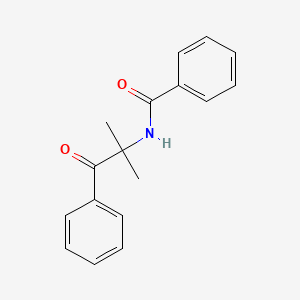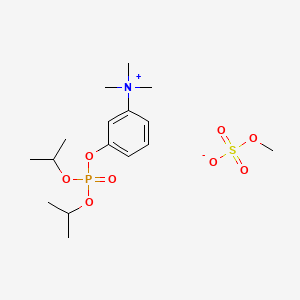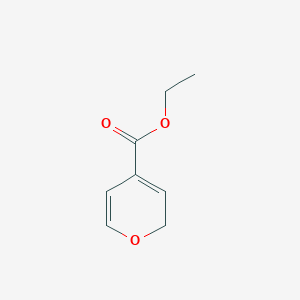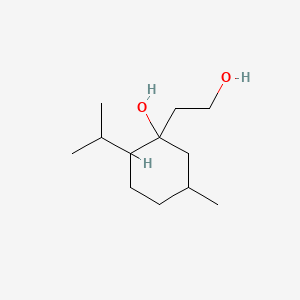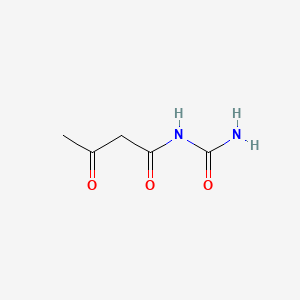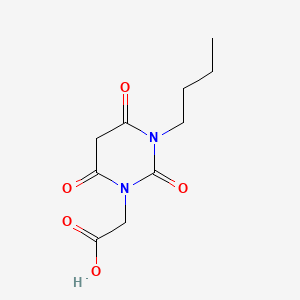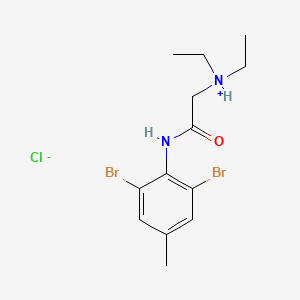
Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride: is a synthetic organic compound characterized by the presence of a dibromo-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dibromo-4-methylaniline.
Reaction with Ethyl Chloroformate: The 2,6-dibromo-4-methylaniline is reacted with ethyl chloroformate under basic conditions to form the corresponding carbamate intermediate.
Formation of Azanium Chloride: The carbamate intermediate is then treated with diethylamine, resulting in the formation of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Controlled Temperature and Pressure: Maintaining controlled temperature and pressure conditions to ensure consistent product quality.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The compound can participate in substitution reactions, where the dibromo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Compounds with reduced bromine content.
Substitution Products: New compounds with different functional groups replacing the dibromo groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine:
Drug Development: It is explored for its potential as a lead compound in drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Dibromoaniline: Shares the dibromoaniline core but lacks the additional functional groups.
4-Methylaniline: Similar structure but without the dibromo substitution.
Diethylaminoethyl Chloride: Contains the diethylaminoethyl group but lacks the dibromoaniline moiety.
Uniqueness:
Functional Groups: The presence of both dibromoaniline and diethylaminoethyl groups makes [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride unique.
Properties
CAS No. |
77966-70-2 |
|---|---|
Molecular Formula |
C13H19Br2ClN2O |
Molecular Weight |
414.56 g/mol |
IUPAC Name |
[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H |
InChI Key |
LATRIXVLHRLHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


